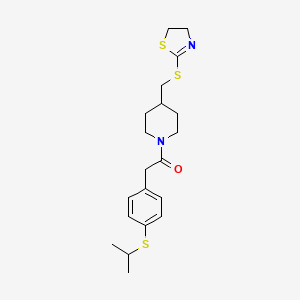![molecular formula C19H18N2O5S B2858837 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 903274-33-9](/img/structure/B2858837.png)
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound notable for its intricate molecular structure, which combines elements of both pyrroloquinoline and benzo-dioxine systems
Applications De Recherche Scientifique
Chemistry: The compound's diverse reactivity makes it a valuable candidate in synthetic chemistry, particularly in the design and development of new materials and catalysts.
Medicine: Exploratory research into its pharmacological properties suggests potential therapeutic uses, particularly in targeting specific proteins or receptors involved in diseases.
Mécanisme D'action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound acts as an EGFR inhibitor . It binds to the EGFR, blocking the binding of EGF and other ligands. This prevents the activation of the downstream signaling pathways that lead to cell proliferation and growth. The inhibition of EGFR can result in decreased tumor growth and proliferation.
Biochemical Pathways
The compound’s action on EGFR affects multiple downstream biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are involved in cell cycle regulation and survival. By inhibiting EGFR, the compound can disrupt these pathways, leading to inhibited cell proliferation and induced cell death .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and induction of cell death . This can lead to a decrease in tumor size and potentially to the elimination of cancer cells. The compound has shown substantial antiviral activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step organic synthesis techniques. The starting materials typically include specific pyrroloquinoline derivatives and dioxine compounds. The process often involves:
Cyclization Reactions: These form the pyrroloquinoline backbone.
Sulfonation: Introducing the sulfonamide group.
Coupling Reactions: Joining the two major structural components.
Industrial Production Methods: Scaling up the synthesis to industrial levels would necessitate optimizing reaction conditions to ensure high yield and purity. This usually involves:
Temperature Control: Precise heating/cooling to maintain reaction efficiency.
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, reflecting its versatile reactivity : This compound can undergo various chemical reactions, reflecting its versatile reactivity: Oxidation:
Typical reagents: Chromium trioxide, potassium permanganate.
Common conditions: Acidic or basic environments.
Major products: Oxidized derivatives where hydroxyl or carbonyl groups are introduced.
Reduction:
Typical reagents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Common conditions: Room temperature to moderate heating.
Major products: Reduced forms with the hydrogenation of double bonds or nitro groups.
Substitution:
Typical reagents: Halides, sulfonates.
Common conditions: Heating in polar solvents.
Major products: Substituted derivatives where functional groups replace hydrogen atoms or other substituents on the aromatic rings.
Comparaison Avec Des Composés Similaires
Sulfonamide derivatives: Known for their antibacterial properties.
Pyrroloquinoline quinone (PQQ): An enzyme cofactor involved in redox reactions.
Benzo-dioxine derivatives: Utilized in materials science for their electronic properties.
This synthesis of information touches on every aspect of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide from its creation to applications and comparisons. Curious to explore more about any specific part of it?
Propriétés
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-18-4-1-12-9-14(10-13-5-6-21(18)19(12)13)20-27(23,24)15-2-3-16-17(11-15)26-8-7-25-16/h2-3,9-11,20H,1,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYFSGQKVXPPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2858754.png)
![N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2858756.png)

![1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime](/img/structure/B2858759.png)
![ethyl 7-methyl-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2858760.png)
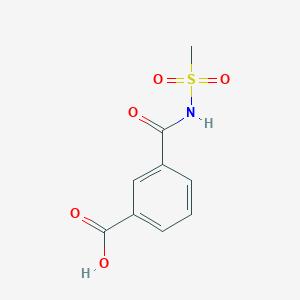
![(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2858763.png)
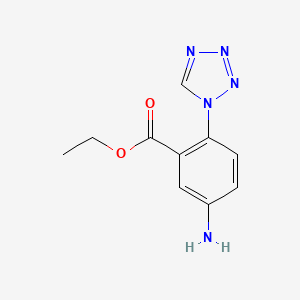
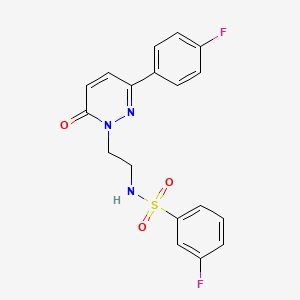
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2858771.png)
![6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2858772.png)
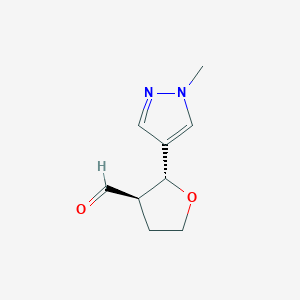
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2858775.png)
